(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione
Overview
Description
Methosorbinil is a small molecule drug that functions as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This compound has been primarily investigated for its potential therapeutic applications in treating diabetic complications, particularly diabetic retinopathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methosorbinil involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The specific synthetic routes and reaction conditions are proprietary and have been developed by pharmaceutical companies such as Eisai Co., Ltd .
Industrial Production Methods: Industrial production of Methosorbinil typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards for pharmaceutical products .
Chemical Reactions Analysis
Types of Reactions: Methosorbinil undergoes various chemical reactions, including:
Oxidation: Methosorbinil can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of Methosorbinil, potentially altering its pharmacological properties.
Substitution: Methosorbinil can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of Methosorbinil.
Scientific Research Applications
Chemistry: Used as a model compound to study aldose reductase inhibition and its effects on glucose metabolism.
Biology: Investigated for its role in modulating cellular pathways involved in diabetic complications.
Medicine: Explored as a therapeutic agent for treating diabetic retinopathy and other complications associated with diabetes.
Industry: Potential applications in the development of new pharmaceuticals targeting aldose reductase.
Mechanism of Action
Methosorbinil exerts its effects by inhibiting aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol in the polyol pathway. By inhibiting this enzyme, Methosorbinil reduces the accumulation of sorbitol, which is implicated in the development of diabetic complications. The molecular targets and pathways involved include the polyol pathway and associated metabolic processes .
Comparison with Similar Compounds
Methosorbinil is unique in its specific inhibition of aldose reductase. Similar compounds include:
Epalrestat: Another aldose reductase inhibitor used in the treatment of diabetic neuropathy.
Sorbinil: An early aldose reductase inhibitor that was investigated for its potential therapeutic effects but was not widely adopted due to side effects.
Methosorbinil stands out due to its specific molecular structure and the potential for fewer side effects compared to other aldose reductase inhibitors .
Properties
IUPAC Name |
(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-6-5-12(10(16)14-11(17)15-12)8-4-7(13)2-3-9(8)18-6/h2-4,6H,5H2,1H3,(H2,14,15,16,17)/t6-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAQTHCVAGBRFY-INWYIAFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2(C3=C(O1)C=CC(=C3)F)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145569 | |
Record name | Spiro(4H-1-benzopyran-4,4'-imidazolidone)-2',5'-dione, 6-fluoro-2,3-dihydro-2-methyl-, (2R-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102916-95-0 | |
Record name | 2-Methylsorbinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102916950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro(4H-1-benzopyran-4,4'-imidazolidone)-2',5'-dione, 6-fluoro-2,3-dihydro-2-methyl-, (2R-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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